
(4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone hydrochloride
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Overview
Description
It is a white crystalline powder that is soluble in water and has a molecular weight of 295.8 g/mol. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
The synthesis of (4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone hydrochloride involves several steps. One common method includes the reaction of piperidine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an inert atmosphere at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with different functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Scientific Research Applications
(4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of (4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets involved are still under investigation, but it is known to affect neurotransmitter systems and other cellular processes .
Comparison with Similar Compounds
(4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone hydrochloride can be compared with other piperidine derivatives such as:
1-Benzylpiperazine: Another piperidine derivative with similar structural features but different pharmacological properties.
4-Aminomethylpiperidine: A simpler compound with a similar piperidine ring but lacking the benzoyl group.
Phenylpiperidine: A compound with a phenyl group attached to the piperidine ring, differing in its chemical reactivity and applications
Properties
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-phenylmethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c14-10-11-6-8-15(9-7-11)13(16)12-4-2-1-3-5-12;/h1-5,11H,6-10,14H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRIKGNHSDPSOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286264-52-5 |
Source
|
Record name | Methanone, [4-(aminomethyl)-1-piperidinyl]phenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286264-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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